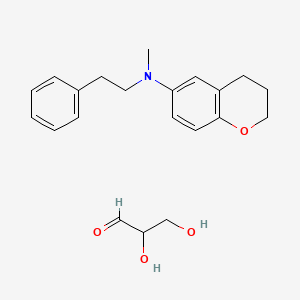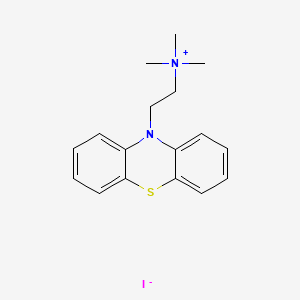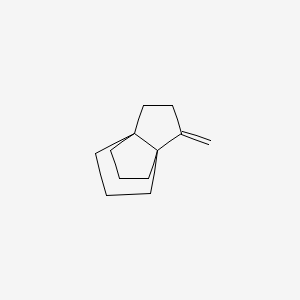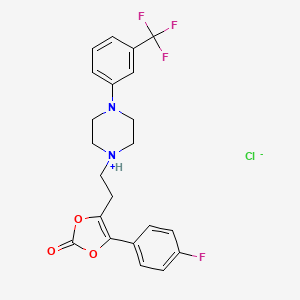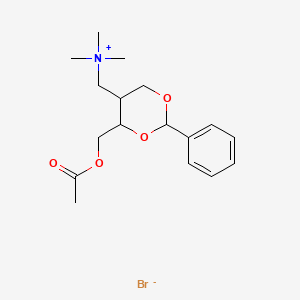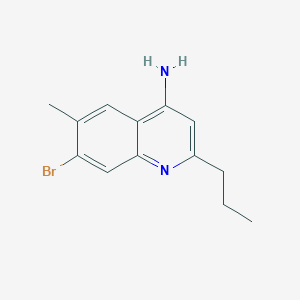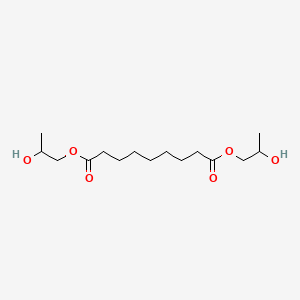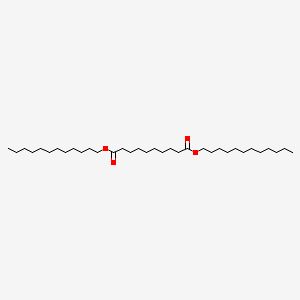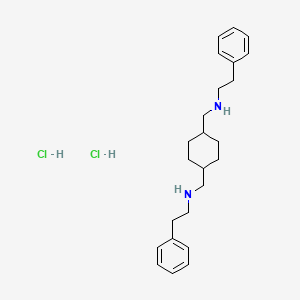
N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring substituted with two phenethyl groups and two methylamine groups, forming a bis(methylamine) derivative. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves a multi-step process. One common method starts with the cyclization of N,N-bis(2-chloroethyl)methylamine in an aqueous solution of hydrazine . This reaction proceeds under controlled temperature conditions, usually around 40-50°C, and involves the use of a 50% aqueous solution of hydrazine. The reaction mass is then evaporated under vacuum to dryness, followed by the addition of a sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, would be employed to obtain the final product in its dihydrochloride form.
化学反応の分析
Types of Reactions
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A related compound used in the synthesis of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride.
Piperazine Derivatives: Compounds with similar structural features and applications in pharmaceuticals.
Uniqueness
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride stands out due to its unique combination of phenethyl and methylamine groups on a cyclohexane ring, providing distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
1170-82-7 |
|---|---|
分子式 |
C24H36Cl2N2 |
分子量 |
423.5 g/mol |
IUPAC名 |
2-phenyl-N-[[4-[(2-phenylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C24H34N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h1-10,23-26H,11-20H2;2*1H |
InChIキー |
JJGAIWGZQREFFO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CNCCC2=CC=CC=C2)CNCCC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


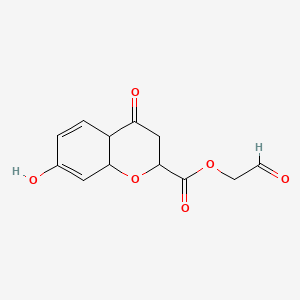

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
